molecular formula C20H28N4O B11504952 N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11504952
M. Wt: 340.5 g/mol
InChI Key: ZEPRNNGNJWIWFA-UHFFFAOYSA-N
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Description

[(2-BUTYL-1H-IMIDAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a fused ring system consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures in a single molecule suggests potential for diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-BUTYL-1H-IMIDAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves multiple steps, typically starting with the preparation of the imidazole and indole precursors. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of [(2-BUTYL-1H-IMIDAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE likely involves interactions with various molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the indole ring can interact with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

N-[(2-butyl-1H-imidazol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C20H28N4O/c1-4-5-6-20-22-13-15(24-20)12-21-10-9-17-14(2)23-19-8-7-16(25-3)11-18(17)19/h7-8,11,13,21,23H,4-6,9-10,12H2,1-3H3,(H,22,24)

InChI Key

ZEPRNNGNJWIWFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(N1)CNCCC2=C(NC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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